![molecular formula C9H8BrF2NO B3031725 3-bromo-N-(2,4-difluorophenyl)propanamide CAS No. 647824-44-0](/img/structure/B3031725.png)
3-bromo-N-(2,4-difluorophenyl)propanamide
Description
Synthesis Analysis
The synthesis of brominated compounds is a common theme in the provided papers. For instance, the use of 2-bromo-3,3,3-trifluoropropene (BTP) in photocatalytic reactions to generate gem-difluoro vinyl radicals is discussed, which could be related to the synthesis of brominated propanamides . Additionally, the preparation of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles indicates the versatility of brominated synthons in creating various compounds .
Molecular Structure Analysis
The molecular structure of brominated compounds is well-documented, with single crystal X-ray diffraction being a common method for analysis. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined, showing it belongs to the monoclinic system . This suggests that similar brominated propanamides could also exhibit complex crystal structures.
Chemical Reactions Analysis
Brominated compounds are often used as intermediates or initiators in chemical reactions. The study of propane 3-bromo-1-(triphenyl phosphonium) cations shows their use as brominating agents for unsaturated compounds . This indicates that "3-bromo-N-(2,4-difluorophenyl)propanamide" could potentially act as an intermediate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the crystal structures of brominated imidazolium bromides reveal the presence of hydrogen bonding and halogen bonding, which could affect the compound's solubility and stability . Similarly, the synthesis and characterization of 1,3-propanediylbis(triphenylphosphonium) salts demonstrate their thermal and physicochemical stability .
Case Studies
While there are no direct case studies on "3-bromo-N-(2,4-difluorophenyl)propanamide," the papers provide examples of brominated compounds with herbicidal activity and potential in drug discovery . These applications highlight the importance of understanding the synthesis, structure, and properties of brominated compounds for their effective use in various fields.
properties
IUPAC Name |
3-bromo-N-(2,4-difluorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCPINJAXDNUIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381622 | |
Record name | 3-bromo-N-(2,4-difluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2,4-difluorophenyl)propanamide | |
CAS RN |
647824-44-0 | |
Record name | 3-bromo-N-(2,4-difluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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